2-Fluorocinnamic acid

Catalog No.
S578724
CAS No.
451-69-4
M.F
C9H7FO2
M. Wt
166.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorocinnamic acid

CAS Number

451-69-4

Product Name

2-Fluorocinnamic acid

IUPAC Name

(E)-3-(2-fluorophenyl)prop-2-enoic acid

Molecular Formula

C9H7FO2

Molecular Weight

166.15 g/mol

InChI

InChI=1S/C9H7FO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+

InChI Key

IOUDZAFBPDDAMK-AATRIKPKSA-N

SMILES

C1=CC=C(C(=C1)C=CC(=O)O)F

Synonyms

2-fluorocinnamic acid, 2-fluorocinnamic acid, (E)-isomer, ortho-fluorocinnamate

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)F

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)F

The exact mass of the compound 2-Fluorocinnamic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73989. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluorocinnamic acid (CAS: 451-69-4) is a halogenated derivative of cinnamic acid, an unsaturated carboxylic acid widely used in synthesis.[1] Its core structure features a phenyl ring, a propenoic acid group, and a critical fluorine atom at the ortho- (C2) position of the phenyl ring. This specific placement of fluorine distinguishes it from its meta- and para-isomers, as well as from unsubstituted cinnamic acid, by imparting unique electronic and steric properties that govern its reactivity, crystal packing, and suitability as a precursor in specialized applications.[2][3]

Procurement Fit

Ortho-F substitution Enables unique photophysical, stereochemical, and biological selectivity profiles
Trans (E) configuration Crystalline solid suited for synthetic and analytical workflows
Research building block Medicinal chemistry, agrochemical, and photophysics SAR studies

Substituting 2-fluorocinnamic acid with its isomers (3-fluoro or 4-fluoro) or with unsubstituted cinnamic acid is often unviable due to the profound impact of the fluorine atom's position. The ortho-fluoro group can participate in intramolecular hydrogen bonding with the carboxylic acid moiety, a feature absent in the other isomers, which directly influences conformation and crystal packing.[4] This unique structural feature, along with distinct electronic effects, leads to significant differences in melting points, solid-state reactivity, and precursor performance in cyclization reactions. Therefore, selecting an alternative based on cost or availability without validating performance can lead to failed syntheses, altered material properties, and poor process reproducibility.

Substitution Risk: Isomer Interchangeability

Enzyme selectivity inversion
Ortho-F favors BChE inhibition; para-F favors AChE. Positional isomer swap may yield opposite enzyme target preference.
Stereochemical divergence
Ortho-substituted substrates give Z-isomer under batch photoredox; meta/para produce exclusively E. Isomer change alters olefin geometry.
Fluorescence property mismatch
Ortho/meta isomers emit fluorescence (S1 barrier); para is non-emissive. Fluorescence-based detection requires correct substitution pattern.

Superior Thermal Stability Compared to Key Isomers

2-Fluorocinnamic acid exhibits a significantly higher melting point (178-180 °C) compared to its meta-isomer, 3-fluorocinnamic acid (159-161 °C from calculated Tfus 336.39 K), and other derivatives like trans-2,5-difluorocinnamic acid (138-140 °C).[5][6] This higher thermal stability is critical for processes requiring elevated temperatures, such as melt processing of polymers or high-temperature condensation reactions, where using a lower-melting-point isomer could lead to premature decomposition or undesirable phase changes.

Evidence DimensionMelting Point (°C)
Target Compound Data178-180 °C
Comparator Or Baseline3-Fluorocinnamic acid: ~163 °C; trans-2,5-Difluorocinnamic acid: 138-140 °C
Quantified Difference~15-17 °C higher than 3-fluoro isomer; ~40 °C higher than 2,5-difluoro isomer
ConditionsStandard melting point determination (literature values).

Higher thermal stability ensures the compound's integrity during high-temperature synthesis or processing, preventing degradation and ensuring process reliability.

BChE vs AChE Selectivity
Head-to-head
Ortho-F derivatives preferentially inhibit BChE; para-F derivatives preferentially inhibit AChE (selectivity inversion).
Positional isomer determines enzyme target preference; para isomer may lead to opposite biological outcome.
Derivative series with tertiary amine side chains; confirm with your scaffold.

Enables Unique Solid-State Photoreactivity Not Accessible with Photoinert Isomers

The solid-state reactivity of cinnamic acids, particularly [2+2] photodimerization, is dictated by the crystal packing. While many cinnamic acid derivatives are known to undergo this reaction, the specific substituent pattern is critical. For instance, the parent 4-aminocinnamic acid is photoinert in its pure form, but its salts can become photoreactive.[7][8] The ortho-fluoro substitution in 2-fluorocinnamic acid influences crystal packing in a way that can enable specific topochemical reactions that may not be possible with the 4-fluoro isomer or other derivatives, which may pack into photo-inactive arrangements. This makes the 2-fluoro isomer a specific choice for researchers aiming to control solid-state synthesis of cyclobutane structures for polymers or smart materials.

Evidence DimensionSolid-State Photoreactivity
Target Compound DataPotentially photoreactive due to unique crystal packing influenced by ortho-fluoro group.
Comparator Or Baseline4-Aminocinnamic acid (unsubstituted amino analog): Photoinert as a pure solid.[7]
Quantified DifferenceQualitative difference (Reactive vs. Inert). The specific isomer dictates crystal packing and thus determines whether a [2+2] photodimerization pathway is available.
ConditionsSolid-state UV irradiation.

For applications in solid-state polymer synthesis or photo-patterning, selecting the correct isomer is a go/no-go decision for the desired reaction.

Z-Isomer Formation
Head-to-head
Ortho-substituted cinnamic acids yield Z-difluoromethylated styrene in batch; meta/para give exclusively E-isomer.
Ortho isomer provides a unique route to Z-olefins; meta/para cannot deliver Z under batch conditions.
Batch visible-light photoredox; continuous flow can give E from ortho with time control.

Enhanced Acidity Compared to Unsubstituted Cinnamic Acid

The electron-withdrawing nature of the ortho-fluoro substituent increases the acidity of the carboxylic acid group compared to the parent cinnamic acid. While direct pKa values for fluorocinnamic acid isomers are not readily available in a single comparative study, the pKa of benzoic acid is 4.20, whereas 2-fluorobenzoic acid has a pKa of 3.27. This substantial increase in acidity (nearly a full pKa unit) due to ortho-fluoro substitution is a well-established electronic effect. A similar trend is expected for the cinnamic acid series, making 2-fluorocinnamic acid a stronger acid than cinnamic acid (pKa 4.44). This property is critical for tuning reactivity in base-catalyzed reactions, controlling solubility in pH-dependent formulations, and influencing its behavior as a ligand or in self-assembled systems.

Evidence DimensionAcidity (pKa)
Target Compound DataEstimated pKa < 4.44 (based on analog comparison)
Comparator Or BaselineCinnamic Acid: pKa = 4.44; Benzoic Acid: pKa = 4.20; 2-Fluorobenzoic Acid: pKa = 3.27
Quantified DifferenceExpected to be significantly more acidic than cinnamic acid.
ConditionsAqueous solution, standard conditions.

Higher acidity provides better performance in pH-controlled processes, enhances reactivity in certain synthetic steps, and offers different solubility profiles compared to the non-fluorinated analog.

Fluorescence Emission
Head-to-head
Ortho/meta-fluorocinnamic acid: S1 energy barrier → fluorescence; para: barrierless decay → non-emissive.
Fluorescent probe applications require ortho/meta isomer; para substitution yields non-fluorescent compound.
Radiative lifetimes differ; validate emission in intended detection matrix.
Biocide Synergy (FICI)
Cross-study comparable
α-Fluorocinnamic acid + LA: FICI ≤ 1 (synergistic); unsubstituted cinnamic acid + LA: FICI > 1 (non-synergistic).
Fluorine substitution enables synergistic antimicrobial potentiation with lactic acid.
Tested against E. coli and S. aureus; verify synergy in target formulation and strain panel.
Nitrification Inhibition SAR
Class-level inference
Fluoride and hydroxyl substituents ranked as favorable for nitrification inhibition (SAR-based ranking).
Fluorinated cinnamic acid scaffolds recommended for agrochemical nitrification inhibitor research.
EC₅₀ range 8–25 μM for most potent derivatives; validate with your specific compound.
Lipophilicity (LogP)
Cross-study comparable
≈2.1vs cinnamic acid ≈1.8–1.9
Modest lipophilicity increase may support passive permeability for drug-design studies.
Computational consensus LogP; experimental LogP may vary across methods.

Precursor for Fluorinated Heterocycles (e.g., Quinolines)

The ortho-fluoro substituent can act as a leaving group or directing group in cyclization reactions to form valuable fluorinated heterocycles like quinolines, which are important scaffolds in medicinal chemistry.[9][10] Using an isomer like 4-fluorocinnamic acid would not enable the same cyclization pathways, making 2-fluorocinnamic acid the specific precursor required for these synthetic routes.

Component in High-Temperature-Processed Polymers and Organic Materials

Based on its superior thermal stability relative to other isomers, 2-fluorocinnamic acid is the appropriate choice for incorporation into materials that undergo high-temperature processing.[5] Its higher melting point ensures it remains stable, preventing degradation or unintended phase transitions that could compromise the final material's performance and integrity.

Monomer for Solid-State Photopolymerization

The unique crystal packing induced by the ortho-fluoro group makes this compound a candidate for controlled solid-state [2+2] photopolymerization.[7] This allows for the solvent-free synthesis of well-defined polymers and materials. Buyers seeking to exploit topochemical reactions should select this specific isomer, as alternatives like 4-fluorocinnamic acid may crystallize in a photo-inactive conformation, failing to produce the desired product.

Application Fit Matrix

Application
Selection Property
Validation Focus
BChE inhibitor lead identification
Ortho-fluorine positional isomer for BChE over AChE selectivity
AChE/BChE enzyme inhibition profiling
Z-selective difluoromethylated styrene synthesis
Ortho-substitution-dependent Z-selectivity in batch photoredox
E/Z ratio confirmation by NMR or HPLC
Fluorescent molecular probe design
Fluorescence emission from S1 excited state (ortho/meta isomers)
Emission spectroscopy in target detection matrix
Antimicrobial biocide potentiation formulation
Fluorine-dependent synergistic potentiation with lactic acid
FICI checkerboard assay with target strains

XLogP3

1.9

Melting Point

179.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20595-29-3
451-69-4
18944-77-9

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